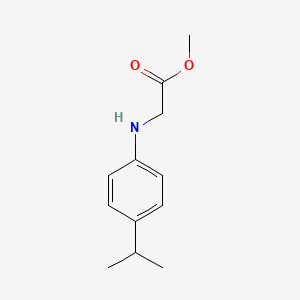

Methyl-2-(4-isopropylanilino)acetate

Description

Methyl-2-(4-isopropylanilino)acetate (CAS: 890169-52-5) is a glycine derivative in which the amino group is substituted with a 4-isopropylphenyl moiety, and the carboxylic acid is esterified as a methyl ester. Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol . Synonyms include methyl N-[4-(1-methylethyl)phenyl]glycinate and SCHEMBL133676. Limited solubility data are available, but its structure suggests solubility in polar organic solvents like dimethyl sulfoxide (DMSO) or acetone.

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

methyl 2-(4-propan-2-ylanilino)acetate |

InChI |

InChI=1S/C12H17NO2/c1-9(2)10-4-6-11(7-5-10)13-8-12(14)15-3/h4-7,9,13H,8H2,1-3H3 |

InChI Key |

LFMIEUGUWYAPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key attributes of Methyl-2-(4-isopropylanilino)acetate and related compounds:

*Approximate molecular weight based on structural complexity.

Detailed Comparative Analysis

Ethyl 2-(4-isopropylanilino)-2-oxoacetate (CAS: 1170812-59-5)

- Structural Differences : Incorporates an additional oxo (keto) group and ethyl ester, increasing polarity compared to the target compound.

- Its higher molecular weight (235.28 g/mol) may reduce volatility relative to the methyl ester derivative.

- Applications : Likely used in pharmaceutical synthesis due to its reactivity in nucleophilic additions .

Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

- Structural Complexity: Features a propanoate ester, dichlorophenoxy, and pyrimidinyloxy substituents. The dichlorophenoxy group enhances lipophilicity, while the pyrimidinyloxy moiety may confer herbicidal activity.

- Crystallography : Dihedral angles (65.71° and 44.42°) between aromatic rings and C–H···O hydrogen bonding influence crystal packing .

- Applications: Potential agrochemical applications due to structural resemblance to herbicides.

(2Z)-4-(Methylanilino)-4-oxobut-2-enoic acid

- Functional Groups: Combines an enoic acid (α,β-unsaturated carbonyl) with a secondary amine. The Z-configuration affects stereoelectronic properties.

- Solubility : Exhibits optimal solubility in a 4:3 isopropyl alcohol-acetone mixture, with a detection limit of 0.002 mol/dm³ .

- Applications : Used in analytical chemistry for titration studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.